1,4,7,8-Tetrachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,7,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDRRWQABCXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232543 | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-29-4 | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZJ53078F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Genesis of 1,4,7,8 Tetrachlorodibenzofuran
De Novo Synthesis Mechanisms in Thermal Processes
The "de novo" synthesis pathway is a primary mechanism for the formation of PCDFs in thermal processes. This process involves the formation of complex molecules from simpler precursors, essentially building them from the ground up. It starts with a carbon source, chlorine, oxygen, and often a metal catalyst, which react at temperatures typically ranging from 200°C to 500°C to generate organohalogen compounds. researchgate.net This synthesis is a key contributor to the presence of PCDFs in emissions from incinerators and other high-temperature industrial activities. researchgate.netnih.gov
Combustion and Pyrolysis of Organochlorine Compounds
The combustion and pyrolysis (thermal decomposition in the absence of oxygen) of materials already containing chlorine, known as organochlorine compounds, is a direct route to PCDF formation. nih.gov When these compounds are heated, they can break down and reform into the stable dibenzofuran (B1670420) structure. This includes the burning of industrial waste containing chlorinated chemicals or the pyrolysis of commercial polychlorinated biphenyls (PCBs). nih.govcdc.gov The heating of PCBs has been shown to yield PCDFs, along with other chlorinated products. nih.gov
Precursor Formation from Chlorinated Chemical Manufacturing Byproducts
Beyond thermal processes, 1,4,7,8-TCDD is also formed as an impurity during the manufacturing of other chlorinated chemicals. This precursor pathway involves the chemical transformation of compounds that have a similar basic structure to the resulting dibenzofuran.
Formation as Unwanted Impurities in Chlorinated Compound Production
PCDFs, including the 1,4,7,8- congener, are known to arise as unwanted contaminants in the production of various chlorinated compounds. ontosight.ainih.gov These impurities are formed in trace amounts during synthesis reactions. t3db.ca Industrial chemicals historically associated with PCDF contamination include certain pesticides, chlorophenols used as wood preservatives, and PCBs, which were widely used in electrical equipment. nih.govnih.gov The production of the herbicide 2,4,5-T and the bactericide hexachlorophene, both derived from 2,4,5-trichlorophenol, were significant sources of dioxin and furan (B31954) contamination. cdc.govnih.gov
Role of Chlorinated Phenols and PCBs as Precursors
Chlorinated phenols and polychlorinated biphenyls (PCBs) are well-documented precursors for PCDF formation. nih.govnih.gov Under certain conditions, such as elevated temperatures or in specific chemical reactions, these molecules can be converted into PCDFs. cdc.govtoxicdocs.org For example, the pyrolysis of PCBs can lead to the loss of chlorine or hydrogen atoms and the formation of a new bond to create the furan ring structure. nih.gov Similarly, the condensation of chlorophenol molecules is a known pathway for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and, through related mechanisms, PCDFs. acs.org
Anthropogenic Sources and Release Mechanisms
The environmental genesis of 1,4,7,8-Tetrachlorodibenzofuran is almost entirely linked to human activities. These anthropogenic sources release the compound into the air, water, and soil. nih.gov Once released, its chemical stability allows it to persist for long periods. nih.gov
Major anthropogenic sources and release mechanisms include:
Waste Incineration: Municipal, medical, and hazardous waste incinerators are primary sources of PCDFs released into the atmosphere. nih.govnih.gov
Metal Production and Recycling: High-temperature processes in the metal industry, such as steel production, smelting, and the recycling of scrap metal (e.g., burning PVC-coated cables), release PCDFs. nih.govnih.gov
Chemical Manufacturing: The production and use of chlorinated chemicals, such as certain pesticides, herbicides, and chlorophenols, have historically been significant sources of PCDF contamination. nih.govnih.govdcceew.gov.au
Pulp and Paper Industry: The use of chlorine for bleaching paper pulp can generate PCDFs, including 2,3,7,8-TCDF, which are then found in mill effluent and sludge. nih.govnih.gov
Fuel Combustion: The burning of fossil fuels (like coal) and wood can also contribute to the formation and release of these compounds. nih.govepa.gov
Table 1: Major Anthropogenic Sources of this compound and Related Compounds
This table summarizes the primary industrial and combustion processes that lead to the unintentional formation and release of Polychlorinated Dibenzofurans (PCDFs).
| Source Category | Specific Process | Formation Pathway | Release Medium |
| Combustion/Incineration | Municipal Solid Waste Incineration | De Novo Synthesis | Air (Flue Gas), Solid Residues (Fly Ash) |
| Medical Waste Incineration | De Novo Synthesis | Air (Flue Gas), Solid Residues (Fly Ash) | |
| Fossil Fuel and Wood Combustion | De Novo Synthesis | Air (Flue Gas) | |
| Industrial Processes | Metal Smelting and Refining | De Novo Synthesis | Air (Flue Gas) |
| Pulp and Paper Bleaching (with Chlorine) | Precursor Formation | Water (Effluent), Solid Residues (Sludge) | |
| Chemical Manufacturing | Production of Chlorophenols (e.g., PCP) | Precursor Formation (Impurity) | Chemical Product, Waste Streams |
| Production of PCBs (historical) | Precursor Formation (Impurity) | Chemical Product, Waste Streams | |
| Production of Phenoxy Herbicides (e.g., 2,4,5-T) | Precursor Formation (Impurity) | Chemical Product, Waste Streams |
An in-depth examination of the chemical compound this compound (1,4,7,8-TCDF) reveals its origins as an unintentional byproduct of various anthropogenic and natural processes. This article focuses exclusively on the formation pathways and environmental genesis of this specific polychlorinated dibenzofuran (PCDF) congener.
Environmental Distribution, Transport, and Fate of 1,4,7,8 Tetrachlorodibenzofuran
Sorption and Adsorption Phenomena in Environmental Compartments
The environmental behavior of 1,4,7,8-tetrachlorodibenzofuran (1,4,7,8-TCDF) is significantly influenced by its tendency to attach to solid materials, a process governed by sorption and adsorption. This characteristic dictates its distribution and availability in different environmental settings.
High Sorption Affinity to Soils and Organic Matter Content
Research has consistently demonstrated that 1,4,7,8-TCDF exhibits a strong tendency to bind to soil particles. This high sorption affinity is particularly correlated with the organic matter content of the soil. usda.govosti.gov Studies using radiolabeled 1,4,7,8-TCDF have shown that soils with higher organic matter content bind the compound more tightly. usda.gov However, it is also noted that reaching sorption equilibrium takes longer in soils with high organic matter. usda.govosti.gov This strong binding to soil organic matter reduces the amount of 1,4,7,8-TCDF that is available in the soil's aqueous phase, thereby limiting its mobility and potential for leaching into groundwater. usda.govosti.gov The amount of 1,4,7,8-TCDF sorbed to soil has also been found to be directly related to the soil's surface area. osti.gov
The sorption process is rapid, with studies indicating that the concentration of 1,4,7,8-TCDF in the aqueous phase can be halved in as little as 7 to 17 minutes due to soil sorption. osti.gov This rapid partitioning from water to soil underscores the compound's hydrophobic nature. osti.gov
Sorption Characteristics of 1,4,7,8-TCDF in Various Soils
| Soil Type | Key Finding | Reference |
|---|---|---|
| High Organic Matter Soil | Tighter binding of 1,4,7,8-TCDF. | usda.gov |
| Low Organic Matter Soil | Faster decrease of aqueous concentration of 1,4,7,8-TCDF in the initial 48 hours. | osti.gov |
| Silt Loam | A distribution coefficient (Kd) of 3.59 L/g was determined through column studies. | osti.gov |
Association with Sediments and Suspended Particulate Matter in Aquatic Systems
In aquatic environments, the low water solubility of 1,4,7,8-TCDF leads to its strong association with sediments and suspended particulate matter. Due to its hydrophobic properties, the compound preferentially partitions from the water column to organic-rich sediments. This process effectively makes aquatic sediments a significant sink for 1,4,7,8-TCDF and other related compounds. The accumulation in sediments can lead to long-term contamination, as the compound can persist for extended periods.
Atmospheric Transport and Deposition Dynamics
The atmosphere plays a crucial role in the global distribution of 1,4,7,8-TCDF, transporting it far from its original sources.
Volatilization from Surfaces and Water Columns
Despite its low vapor pressure, 1,4,7,8-TCDF can slowly volatilize from soil and water surfaces into the atmosphere. This process contributes to its entry into the atmospheric transport cycle. Once in the atmosphere, it can exist in both the vapor phase and adsorbed to atmospheric particles.
Long-Range Atmospheric Transport and Ubiquitous Presence
Once airborne, 1,4,7,8-TCDF can be transported over vast distances. nih.gov This long-range atmospheric transport is a key factor in its ubiquitous presence in the environment, including in remote regions far from any direct sources. nih.gov The compound's persistence against degradation allows it to travel for extended periods in the atmosphere before being deposited back to earth through wet or dry deposition. This cycle of deposition and re-volatilization contributes to its widespread distribution across various environmental compartments globally. nih.gov
Bioaccumulation and Biomagnification in Ecological Food Webs
A significant concern regarding 1,4,7,8-TCDF is its ability to accumulate in living organisms and become more concentrated at higher levels of the food chain.
Bioaccumulation is the process where the concentration of a substance builds up in an organism because the rate of intake is faster than the rate of excretion. epa.govcimi.org Due to its lipophilic ("fat-loving") nature, 1,4,7,8-TCDF readily accumulates in the fatty tissues of organisms. epa.govcimi.org
Bioaccumulation and Biomagnification Concepts
| Term | Definition | Relevance to 1,4,7,8-TCDF |
|---|---|---|
| Bioaccumulation | The buildup of a substance in an organism from its surrounding environment and food. epa.govcimi.org | 1,4,7,8-TCDF accumulates in the fatty tissues of organisms due to its lipophilic nature. epa.govcimi.org |
| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.govcimi.orgmiami.edu | Concentrations of 1,4,7,8-TCDF are expected to increase at higher trophic levels, posing a risk to top predators. |
Trophic Transfer and Food Chain Amplification
The accumulation of 1,4,7,8-TCDF is not limited to individual organisms; it can also be transferred and magnified through the food chain in a process called trophic transfer and food chain amplification, or biomagnification. nih.gov This occurs when organisms at higher trophic levels consume prey that have already accumulated the toxin, leading to a progressively higher concentration of the chemical at each successive level of the food chain.
Studies have shown that food is a primary route of exposure to these types of compounds for many aquatic animals. For example, the food choices of certain fish species can significantly influence the degree of bioaccumulation of TCDD and TCDF. oup.com Filter-feeding insects, for instance, can accumulate these compounds from suspended sediments, and when these insects are consumed by fish, the toxins are transferred up the food chain. oup.com
While direct biomagnification of some dioxin-like compounds may not be observed in all food chains, the potential for trophic transfer is a critical aspect of their environmental risk. oup.com The persistence and lipophilic nature of 1,4,7,8-TCDF mean that once it enters the food web, it is likely to be passed from prey to predator, potentially reaching high concentrations in top predators.
Environmental Persistence and Degradation Kinetics
Resistance to Biodegradation in Environmental Systems
1,4,7,8-Tetrachlorodibenzofuran is highly resistant to biodegradation in the environment. nih.gov Its chemical structure, characterized by stable carbon-chlorine bonds, makes it difficult for microorganisms to break down. This resistance to microbial degradation contributes significantly to its persistence in soil, sediment, and aquatic systems.
While some microorganisms have shown the potential to degrade certain dioxins and furans under specific laboratory conditions, the natural rate of biodegradation in the environment is generally very slow. For example, studies have investigated the use of fungal strains, such as Penicillium sp. QI-1, for the degradation of 2,3,7,8-TCDD, a related compound. nih.gov However, the effectiveness of such processes in complex environmental matrices for 1,4,7,8-TCDF is not well-established. The persistence of these compounds means they can remain in the environment for long periods, posing a long-term risk of exposure and bioaccumulation.
Photodegradation Processes in Surface Media
Photodegradation, or the breakdown of chemicals by light, is a potential degradation pathway for 1,4,7,8-TCDF, particularly in surface media exposed to sunlight. cdc.gov Research on related compounds, such as 2,3,7,8-TCDD, has shown that photochemical dechlorination can occur when these substances are present in thin films on surfaces like leaves or soil and are exposed to natural sunlight. capes.gov.br
Degradation and Remediation Approaches for 1,4,7,8 Tetrachlorodibenzofuran Contamination
Thermal Treatment Technologies for PCDF Destruction
Thermal treatment is a common and effective method for the destruction of PCDFs in contaminated materials. These technologies utilize high temperatures to break down the chemical structure of these persistent organic pollutants.
Incineration is a high-temperature thermal process that destroys PCDFs by converting them into less harmful substances like carbon dioxide, water, and inorganic acids. frtr.gov This process is typically carried out in specially designed incinerators operating at temperatures ranging from 870 to 1,200°C. frtr.gov The effectiveness of incineration depends on factors such as temperature, residence time, and the presence of sufficient oxygen. nih.gov
Research has shown that incineration at temperatures above 850°C can significantly reduce the formation of dioxins and furans. nih.gov In a two-stage incineration process, the waste is first heated in a primary combustion chamber, followed by further combustion in a secondary chamber at temperatures typically between 870 and 985°C to ensure complete destruction of organic compounds. epa.gov
Table 1: Typical Operating Conditions for Incineration of PCDF-Contaminated Materials
| Parameter | Value | Reference |
| Primary Combustion Temperature | Varies with waste type | epa.gov |
| Secondary Combustion Temperature | 870 - 985°C | epa.gov |
| High-Temperature Range | 870 - 1,200°C | frtr.gov |
| Dioxin Formation Temperature | Above 450°C | nih.gov |
| Dioxin Reduction Temperature | Above 850°C | nih.gov |
Thermal desorption is a physical separation process used to remove organic contaminants like PCDFs from soil and other solid matrices. frtr.gov This technology heats the contaminated material to a temperature high enough to volatilize the contaminants, which are then collected and treated in a separate gas treatment system. frtr.gov Thermal desorption operates at lower temperatures than incineration, typically between 90 and 560°C. frtr.gov
High-temperature thermal desorption (HTTD) systems can effectively treat semi-volatile organic compounds (SVOCs), including PCDFs. frtr.gov Studies have demonstrated that thermal treatment of PCDF-contaminated soil at temperatures of 750°C and 850°C can achieve over 99.99% removal efficiency. nih.govresearchgate.net Even at a lower temperature of 300°C, thermal desorption has been shown to generate tetrachlorodibenzofurans (TeCDFs) as dominant congeners in treated soil. nih.gov
Table 2: Efficiency of Thermal Desorption for PCDF Removal from Soil
| Treatment Temperature | Removal Efficiency | Reference |
| 750°C | >99.99% | nih.govresearchgate.net |
| 850°C | >99.99% | nih.govresearchgate.net |
Photolytic and Photocatalytic Degradation Pathways
Photolytic and photocatalytic methods offer alternative approaches to the degradation of PCDFs, utilizing light energy to break down these compounds.
Direct photolysis involves the degradation of a compound by direct absorption of light. nih.gov The rate of direct photolysis for PCDFs has been found to be faster than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov However, photolysis rates in sunlight are considerably slower than those achieved with laboratory UV light sources. nih.gov
Photocatalytic degradation employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which generates highly reactive hydroxyl radicals upon UV irradiation. iaea.org These radicals then attack and degrade the PCDF molecules. Studies have shown that the photocatalytic process is faster than direct photolysis for the degradation of chlorinated PCDDs. iaea.org For instance, the use of a Ti-Si oxide composite under UV irradiation at 254 nm and 302 nm resulted in 98-99% degradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) after 70 minutes. nih.gov The primary degradation pathway for photocatalysis of PCDD/Fs is believed to be the cleavage of the C-O bond. nih.gov
Table 3: Comparison of Photodegradation Methods for TCDFs
| Method | Catalyst | UV Wavelength | Degradation Efficiency | Time | Reference |
| Photocatalysis | Ti-Si oxide | 254 nm & 302 nm | 98-99% | 70 min | nih.gov |
| Direct Photolysis | None | Sunlight | Slower than photocatalysis | - | nih.gov |
Bioremediation Strategies for PCDF Contaminated Environments
Bioremediation utilizes microorganisms to break down and detoxify contaminants. This approach is considered a more environmentally friendly and cost-effective alternative to physical and chemical treatments. nih.gov
Microorganisms can degrade PCDFs through two primary pathways: aerobic and anaerobic degradation. Aerobic degradation, which occurs in the presence of oxygen, is effective for less chlorinated congeners. neptjournal.com This process is often initiated by dioxygenase enzymes that attack the aromatic rings. nih.govresearchgate.net
Anaerobic degradation, or reductive dechlorination, occurs in the absence of oxygen and is the primary pathway for the breakdown of highly chlorinated PCDFs. nih.govresearchgate.net In this process, microorganisms use the chlorinated compounds as electron acceptors, sequentially removing chlorine atoms from the molecule. nih.gov This process leads to the formation of less chlorinated and consequently less toxic congeners, which can then be further degraded by aerobic bacteria. researchgate.net
Several bacterial and fungal species have been identified for their ability to degrade PCDFs.
Bacterial Strains:
Sphingomonas sp.: Lower chlorinated dioxins can be degraded by aerobic bacteria from the genus Sphingomonas. nih.gov
Pseudomonas sp.: This genus also contains aerobic bacteria capable of degrading lower chlorinated dioxins. nih.gov Pseudomonas sp. strain CA10 has been shown to degrade various mono- to tri-chlorinated dibenzofurans. nih.gov
Burkholderia sp.: Aerobic bacteria from this genus can also degrade lower chlorinated dioxins. nih.gov
Terrabacter sp.: Terrabacter sp. strain DBF63 can degrade 2-chlorodibenzofuran (B1219818) and 2,8-dichlorodibenzofuran. nih.gov
Dehalococcoides sp.: This genus of halorespiring bacteria is implicated in the reductive dechlorination of higher chlorinated dioxins in anaerobic environments. nih.gov
Fungi:
Phanerochaete sordida YK-624: This white-rot fungus has demonstrated the ability to degrade a mixture of tetra- to octachlorodibenzofurans, with degradation rates of approximately 45% for tetrachloro- congeners. nih.gov
Penicillium sp. QI-1: This fungal strain has been shown to degrade 2,3,7,8-TCDD, a related dioxin compound. nih.gov
Table 4: Microorganisms Involved in PCDF Degradation
| Microorganism | Type | Degradation Pathway | Target Congeners | Reference |
| Sphingomonas sp. | Bacterium | Aerobic | Lower chlorinated PCDFs | nih.gov |
| Pseudomonas sp. | Bacterium | Aerobic | Lower chlorinated PCDFs | nih.gov |
| Burkholderia sp. | Bacterium | Aerobic | Lower chlorinated PCDFs | nih.gov |
| Terrabacter sp. strain DBF63 | Bacterium | Aerobic | 2-CDF, 2,8-DCDF | nih.gov |
| Dehalococcoides sp. | Bacterium | Anaerobic Reductive Dechlorination | Higher chlorinated PCDFs | nih.gov |
| Phanerochaete sordida YK-624 | Fungus | Aerobic | Tetra- to octachloro- PCDFs | nih.gov |
| Penicillium sp. QI-1 | Fungus | Aerobic | 2,3,7,8-TCDD | nih.gov |
Chemical Dechlorination Techniques (e.g., Zero-Valent Metals)
Chemical dechlorination is a promising remediation strategy for the degradation of persistent organic pollutants like 1,4,7,8-tetrachlorodibenzofuran (1,4,7,8-TCDF). This approach utilizes chemical reductants to remove chlorine atoms from the furan (B31954) molecule, thereby reducing its toxicity and persistence. Among the various chemical reductants, zero-valent metals (ZVMs) have garnered significant attention due to their potential for in-situ and ex-situ applications. acs.org
Zero-valent iron (ZVI) is a commonly studied ZVM for the reductive dehalogenation of chlorinated contaminants. acs.org The dechlorination of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) by ZVI is a thermodynamically favorable process. acs.org However, the reaction rates with standard ZVI particles can be slow for practical field applications. acs.orgacs.org
To enhance the efficiency of dechlorination, research has focused on the use of nanoscale zero-valent iron (nZVI). The increased surface-area-to-volume ratio of nanoparticles leads to higher reactivity. acs.org Studies have shown that nZVI can dechlorinate PCDD congeners with four or more chlorine atoms in aqueous systems, although complete dechlorination may still require a significant amount of time. acs.org
Further improvements in dechlorination kinetics have been achieved through the development of bimetallic nanoparticles. For instance, palladized nanoscale zero-valent iron (Pd/nZVI) has demonstrated a dramatically increased rate of PCDD degradation, being approximately three orders of magnitude faster than with nZVI alone. acs.org The palladium acts as a catalyst, facilitating the transfer of hydrogen atoms. acs.org
Another zero-valent metal that has shown promise is zinc. Nanoscale zero-valent zinc (nZVZ) has been found to be effective in the degradation of octachlorodibenzo-p-dioxin (B131699) (OCDD) under ambient conditions, breaking it down into less chlorinated congeners. nih.gov The higher negative standard reduction potential of zinc compared to iron makes it a more potent reductant. researchgate.net
The general mechanism of ZVM-mediated dechlorination involves the oxidation of the zero-valent metal (e.g., Fe⁰ to Fe²⁺) and the transfer of electrons to the chlorinated organic compound. This process results in the stepwise replacement of chlorine atoms with hydrogen atoms. The reaction can be influenced by various environmental factors, including pH, temperature, and the presence of other organic and inorganic compounds in the soil or water matrix.
Containment and Stabilization Approaches
In situations where the complete removal or degradation of 1,4,7,8-TCDF from contaminated matrices is not feasible or cost-effective, containment and stabilization approaches are employed to minimize the environmental and health risks. These methods focus on immobilizing the contaminant to prevent its migration into the surrounding environment, particularly groundwater. The two primary techniques used are stabilization and solidification.
Stabilization involves the addition of reagents to the contaminated soil or waste to reduce the leachability and mobility of the contaminants. ersremediation.com This is achieved by inducing chemical reactions that transform the contaminant into a less soluble, less mobile, or less toxic form. ersremediation.comresearchgate.net For hydrophobic organic compounds like 1,4,7,8-TCDF, stabilization often involves the use of sorbents that bind the contaminant, thereby reducing its availability for transport.
Commonly used stabilization agents include:
Activated Carbon: Powdered activated carbon (PAC) has a high affinity for organic compounds and can effectively reduce their leaching from soil. nih.gov
Organoclays: These are modified clays (B1170129) that have been treated with organic cations, making them effective sorbents for nonpolar organic contaminants.
Cement: Portland cement can encapsulate contaminants within its matrix as it hydrates and hardens. uno.edu It can also initiate chemical stabilization processes. uno.edu
Lime: Lime can be used to raise the pH of the soil, which can affect the solubility and mobility of certain contaminants. It is often used in conjunction with other binders like fly ash. uno.edu
Fly Ash: A byproduct of coal combustion, fly ash can be used as a pozzolanic material in solidification/stabilization processes.
Solidification , on the other hand, aims to physically trap the contaminants within a solid, monolithic block with low permeability. ersremediation.comresearchgate.net This process reduces the exposure of the contaminant to environmental factors like water and wind, thereby minimizing its transport. ersremediation.com Solidification is often achieved by mixing the contaminated soil or waste with binders such as Portland cement, fly ash, or blast furnace slag. The resulting solid mass has improved geotechnical properties and significantly reduces the leachability of the entrapped contaminants. uno.edu
The selection of the appropriate stabilization/solidification (S/S) technique and binder formulation depends on several factors, including the type and concentration of the contaminant, the physical and chemical properties of the soil, and the desired end-use of the treated material. ersremediation.com Treatability studies are often conducted at the laboratory or pilot scale to determine the most effective S/S design for a specific contaminated site. ersremediation.com
Q & A
What are the primary analytical challenges in detecting and quantifying 1,4,7,8-TCDF in environmental samples, and what methodologies are recommended for its accurate identification?
Accurate detection of 1,4,7,8-TCDF requires isomer-specific separation due to structural similarities with other tetrachlorinated dibenzofurans. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard, but column selection is critical. While EPA Methods 1613 and 8290a historically recommend DB-225 or SP-2330/2331 columns, recent studies suggest that alternative columns (e.g., Rtx-Dioxin2) can achieve comparable specificity without compromising resolution . Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₁₂-2,3,7,8-TCDF) improves quantification precision in complex matrices like sediments or biological tissues .
How do computational models such as DFT and CASSCF contribute to understanding the structural and electronic properties of 1,4,7,8-TCDF, and what are their limitations?
Density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods predict molecular geometries, vibrational frequencies, and electronic transitions. For 1,4,7,8-TCDF, DFT (e.g., B3P86 functional) accurately models ground-state geometries and harmonic vibrations, while CASSCF/CASPT2 predicts UV absorption spectra in the 200–300 nm range. However, these methods may underestimate non-covalent interactions (e.g., van der Waals forces) critical for binding to biological receptors like the aryl hydrocarbon receptor (AhR) .
What metabolomic approaches are effective in studying the hepatic toxicity of 1,4,7,8-TCDF, and how do these methods elucidate metabolic pathway disruptions?
Targeted metabolomics using LC-MS/MS can identify hepatic steatosis markers (e.g., triglycerides, free fatty acids) induced by 1,4,7,8-TCDF. Untargeted metabolomics reveals broader pathway disruptions, such as altered β-oxidation and glutathione metabolism. In murine models, coupling metabolomics with transcriptomics (e.g., RNA-Seq) identifies AhR-mediated regulation of lipid metabolism genes like Cyp1a1 and Acox1 .
In environmental risk assessment, how are Toxic Equivalency Factors (TEFs) applied to 1,4,7,8-TCDF, and what uncertainties arise from toxicokinetic differences?
TEFs for 1,4,7,8-TCDF are extrapolated from 2,3,7,8-TCDF data due to structural similarity. However, toxicokinetic differences (e.g., absorption, metabolism) between isomers can lead to overestimation or underestimation of risk. Relative potency (REP) values derived from tissue concentrations rather than administered doses better account for bioaccumulation variability .
What experimental designs are optimal for assessing the dermal absorption kinetics of 1,4,7,8-TCDF?
In vitro models using human skin explants or rat epidermal membranes quantify absorption rates via Franz diffusion cells. Dosing with ¹⁴C-labeled 1,4,7,8-TCDF allows tracking of penetration kinetics. Key parameters include exposure concentration (e.g., 0.1–26 ppm), vehicle (e.g., acetone), and occlusion status. Synergistic effects with other dermal contaminants (e.g., PCBs) should be tested using factorial designs .
How can high-resolution GC-MS be optimized for isomer-specific analysis of 1,4,7,8-TCDF?
Optimization involves:
- Column selection: Rtx-Dioxin2 (60 m × 0.25 mm ID, 0.15 µm film) provides superior separation over DB-5MS.
- Temperature programming: Ramp rates of 1–2°C/min between 160°C and 280°C enhance resolution.
- Ion monitoring: SIM mode at m/z 303.902 (M⁺) and 305.899 (M+2) minimizes interference .
What sediment sampling strategies effectively evaluate 1,4,7,8-TCDF bioaccumulation in aquatic ecosystems?
Stratified sampling of sediment cores (0–30 cm depth) paired with benthic organism collection (e.g., mussels) captures spatial and temporal trends. Organic carbon normalization corrects for partitioning variability. Principal component analysis (PCA) of congener-specific data identifies contamination sources (e.g., industrial vs. agricultural) .
How does photochemical degradation efficiency of 1,4,7,8-TCDF compare to thermal degradation?
Solar-driven photolysis (λ > 290 nm) degrades 1,4,7,8-TCDF at lower temperatures (50–100°C) than pyrolysis (>400°C). However, photolytic byproducts (e.g., trichlorodibenzofurans) may retain toxicity. Quantum yield calculations and LC-UV/MS monitoring are critical for evaluating degradation pathways .
What in vitro models are appropriate for studying 1,4,7,8-TCDF immunotoxicity?
Primary hepatocytes or HepG2 cells exposed to 1,4,7,8-TCDF (1–100 nM) can assess IL-6 suppression via qPCR (IL6 mRNA) and ELISA (protein secretion). Co-treatment with AhR antagonists (e.g., CH223191) clarifies mechanism specificity. Dose-response curves should account for non-linear kinetics at low concentrations .
How do regulatory standards for analytical reagents ensure quantification precision of 1,4,7,8-TCDF?
Certified reference materials (CRMs) with ±5% uncertainty, traceable to NIST, validate method accuracy. For example, ¹³C-labeled 2,3,7,8-TCDF (USP 31 standards) corrects for matrix effects in HRGC-MS. Batch-specific certification data (e.g., purity, isotopic enrichment) must accompany reagent procurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
